molecular formula C7H14O B15369266 2-tert-Butyl-3-methyloxirane CAS No. 53897-30-6

2-tert-Butyl-3-methyloxirane

Cat. No.: B15369266
CAS No.: 53897-30-6
M. Wt: 114.19 g/mol
InChI Key: CXSSHNKTSIHEFZ-UHFFFAOYSA-N
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Description

2-tert-Butyl-3-methyloxirane is an organic compound classified as an epoxide, characterized by its molecular formula of C7H14O and an average molecular mass of 114.19 g/mol . This structure features an oxygen-containing three-membered ring system, which is known to be highly strained and consequently confers significant reactivity to the molecule, making it a valuable intermediate in synthetic organic chemistry . The compound possesses two defined stereocenters, indicating the existence of multiple stereoisomers, which can be of particular interest for research requiring specific chiral environments or for stereochemical studies . While specific, verified research applications for this compound are not detailed in the available literature, epoxides with complex alkyl substituents like this one are generally utilized as key building blocks in organic synthesis . Their high reactivity, primarily through ring-opening reactions with various nucleophiles, allows researchers to synthesize a diverse range of functionalized molecules, including beta-hydroxy esters, diols, and other oxygenated products . The tert-butyl group adjacent to the oxirane ring can influence the compound's steric and electronic properties, potentially directing the regioselectivity and stereoselectivity of its reactions, which is a key area of investigation in method development . Intended Research Applications: • Intermediate for the synthesis of complex organic molecules and fine chemicals • Building block for pharmaceuticals and agrochemicals • Substrate in the study of ring-opening reactions and polymerization kinetics • Model compound in stereochemistry and reaction mechanism studies Handling and Safety: This chemical is intended for use by qualified laboratory professionals. Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling, hazard, and disposal information. Disclaimer: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53897-30-6

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

2-tert-butyl-3-methyloxirane

InChI

InChI=1S/C7H14O/c1-5-6(8-5)7(2,3)4/h5-6H,1-4H3

InChI Key

CXSSHNKTSIHEFZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(O1)C(C)(C)C

Origin of Product

United States

Reactivity and Transformation Pathways of 2 Tert Butyl 3 Methyloxirane

Ring-Opening Reactions

Nucleophilic Ring Opening

Nucleophilic ring-opening of epoxides is a cornerstone of organic synthesis, providing a versatile method for the introduction of various functional groups. d-nb.info The reaction involves the attack of a nucleophile on one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond.

Under acidic conditions, the epoxide oxygen is first protonated, forming a more reactive species. d-nb.infovu.nl This protonation makes the carbon atoms of the epoxide more electrophilic. The subsequent nucleophilic attack is sensitive to electronic effects. For unsymmetrical epoxides, the attack generally occurs at the more substituted carbon atom, as this position can better stabilize the developing positive charge in the transition state, which has significant SN1 character. d-nb.inforesearchgate.net

In the case of 2-tert-Butyl-3-methyloxirane, the tert-butyl group is significantly more sterically hindering than the methyl group. However, under acidic conditions, the electronic effect of the tert-butyl group, which is a good electron-donating group, stabilizes the partial positive charge on the adjacent carbon (C2) more effectively than the methyl group on C3. Consequently, nucleophilic attack is directed to the more substituted C2 position. d-nb.infovu.nl This leads to the formation of a tertiary alcohol after the ring opens. The reaction proceeds with inversion of configuration at the attacked carbon center.

A study on the ring-opening of a related sterically hindered epoxide, 2,2-dimethyloxirane (B32121), under acidic conditions showed a preference for attack at the more substituted carbon. d-nb.infovu.nl Quantum chemical analysis revealed that protonation of the epoxide leads to an elongation of the weaker Cα-O bond, pre-distorting the substrate for attack at the more sterically hindered side. vu.nlresearchgate.net

Table 1: Regioselectivity of Nucleophilic Ring Opening under Acidic Conditions

Reactant Nucleophile Major Product (Attack at C2) Minor Product (Attack at C3)
This compound H₂O/H⁺ 3,3-Dimethyl-1,2-butanediol 2-Methyl-2,3-pentanediol

This table is illustrative and based on general principles of epoxide ring-opening reactions.

Under basic or neutral conditions, the ring-opening reaction follows an SN2 mechanism. d-nb.inforesearchgate.net The nucleophile directly attacks one of the carbon atoms of the epoxide ring without prior protonation of the oxygen atom. In this scenario, steric hindrance is the dominant factor controlling the regioselectivity. d-nb.infovu.nl

For this compound, the tert-butyl group at C2 presents a significant steric barrier to the approaching nucleophile. In contrast, the methyl group at C3 is less sterically demanding. Therefore, under basic or neutral conditions, the nucleophilic attack preferentially occurs at the less hindered C3 position. d-nb.infovu.nl This results in the formation of a secondary alcohol. The reaction proceeds with inversion of configuration at the C3 center.

Computational studies on the ring-opening of 2,2-dimethyloxirane under basic conditions have confirmed that steric repulsion governs the regioselectivity, favoring attack at the less sterically encumbered carbon. vu.nlresearchgate.net

Table 2: Regioselectivity of Nucleophilic Ring Opening under Basic/Neutral Conditions

Reactant Nucleophile Major Product (Attack at C3) Minor Product (Attack at C2)
This compound RO⁻/ROH 3-Alkoxy-2-methyl-2-pentanol 2-Alkoxy-3,3-dimethyl-1-butanol

This table is illustrative and based on general principles of epoxide ring-opening reactions.

Organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) are potent carbon nucleophiles that readily react with epoxides to form new carbon-carbon bonds. libretexts.orgmasterorganicchemistry.com These reactions are typically carried out under conditions that favor an SN2-type mechanism, meaning the attack will occur at the less sterically hindered carbon atom. libretexts.org

When this compound reacts with a Grignard or organolithium reagent, the nucleophilic carbon of the organometallic species will preferentially attack the C3 position due to the significant steric bulk of the tert-butyl group at C2. saylor.org This regioselectivity leads to the formation of a new carbon-carbon bond at C3 and, after workup, yields a secondary alcohol. libretexts.org Organolithium reagents are generally more reactive than Grignard reagents. saylor.org

Table 3: Reaction of this compound with Carbon Nucleophiles

Reactant Carbon Nucleophile Product
This compound CH₃MgBr 2,3-Dimethyl-2-pentanol

This table is illustrative and based on general principles of epoxide ring-opening reactions with organometallic reagents.

Heteroatom nucleophiles, including alcohols, amines, and phenols, also participate in the ring-opening of epoxides. youtube.com The regioselectivity of these reactions is again dictated by the reaction conditions.

Under basic or neutral conditions, where the nucleophile is in its anionic form (e.g., alkoxide, phenoxide) or is a strong neutral nucleophile (e.g., amine), the attack will occur at the less sterically hindered C3 position of this compound. This yields a β-amino alcohol or a β-alkoxy/aryloxy alcohol, respectively.

Under acidic conditions, the reaction is catalyzed by the protonation of the epoxide oxygen. As discussed previously, this promotes nucleophilic attack at the more substituted C2 position, even with weaker nucleophiles like neutral alcohols or phenols.

Table 4: Reaction of this compound with Heteroatom Nucleophiles

Reactant Nucleophile Condition Major Product
This compound CH₃OH Acidic (H⁺) 2-Methoxy-3,3-dimethyl-1-butanol
This compound CH₃O⁻Na⁺ Basic 3-Methoxy-2-methyl-2-pentanol
This compound NH₃ Neutral 3-Amino-2-methyl-2-pentanol
This compound PhOH/H⁺ Acidic 2-Phenoxy-3,3-dimethyl-1-butanol

This table is illustrative and based on general principles of epoxide ring-opening reactions with heteroatom nucleophiles.

Lewis Acid-Mediated Ring Opening

Lewis acids can also be employed to catalyze the ring-opening of epoxides. youtube.com They function by coordinating to the epoxide oxygen, which polarizes the C-O bonds and makes the carbon atoms more susceptible to nucleophilic attack. researchgate.netucdavis.edu The nature of the Lewis acid and the substrate can influence the regioselectivity of the reaction.

In the case of this compound, coordination of a Lewis acid to the oxygen atom would enhance the electrophilicity of both C2 and C3. The outcome of the nucleophilic attack can be a balance between electronic and steric factors, and can sometimes lead to mixtures of regioisomers. researchgate.net For some sterically hindered epoxides, Lewis acid catalysis can promote attack at the more substituted carbon, similar to Brønsted acid catalysis. researchgate.net However, certain Lewis acids can also direct the attack to the less substituted carbon. For instance, treatment of 2,3-epoxy alcohols with tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) has been shown to result in regioselective ring-opening at the C-3 position. clockss.org The reaction of tert-butyl isocyanoacetate with certain Group 13 Lewis acids has also been shown to result in cyclization and ring-opening. rsc.org

The reaction of epoxides with alcohols catalyzed by Lewis acids like tin-beta zeolites has been shown to be highly regioselective, with the outcome dependent on the epoxide structure. ucdavis.edu For isobutylene (B52900) oxide, which has a tertiary carbon similar to the C2 of this compound, ring-opening with methanol (B129727) selectively forms the terminal alcohol. ucdavis.edu This suggests that with certain Lewis acids, steric factors can still dominate.

Table 5: Lewis Acid-Mediated Ring Opening of Epoxides

Epoxide Lewis Acid Nucleophile Major Product Reference
Epichlorohydrin Sn-Beta Methanol Terminal ether ucdavis.edu
Isobutylene oxide Sn-Beta Methanol Terminal alcohol ucdavis.edu

This table provides examples of Lewis acid-mediated ring-opening reactions of related epoxides to illustrate potential outcomes.

Thermal and Photochemical Ring-Opening Processes

Thermal and photochemical conditions can also induce the ring-opening of epoxides, proceeding through different mechanistic pathways and yielding distinct products. These reactions are governed by the principles of pericyclic reactions, specifically electrocyclic ring-opening. masterorganicchemistry.commasterorganicchemistry.com

The thermal ring-opening of a cyclic ether like an epoxide is an electrocyclic reaction where a sigma bond is cleaved to form a new pi system. masterorganicchemistry.com The stereochemistry of the resulting product is dictated by the Woodward-Hoffmann rules, which predict a conrotatory opening for a 4π electron system like an epoxide under thermal conditions. For this compound, this would involve the outward rotation of the substituents on the oxirane carbons.

Rearrangement Reactions

Beyond simple ring-opening, this compound can undergo various rearrangement reactions, leading to the formation of isomeric products. These transformations are often catalyzed by acids or transition metals and can proceed with high stereoselectivity.

Isomerization Pathways and Product Characterization

The isomerization of epoxides can lead to the formation of a variety of products, including aldehydes, ketones, and allylic alcohols. The specific outcome is highly dependent on the substitution pattern of the epoxide and the reaction conditions. The significant steric bulk of the tert-butyl group in this compound is expected to exert a strong directing effect on any isomerization pathway.

For instance, in acidic environments, protonation of the epoxide oxygen is the initial step, followed by the cleavage of a C-O bond to form a carbocationic intermediate. youtube.com The stability of this intermediate will dictate the subsequent rearrangement. In the case of this compound, cleavage of the C-O bond at the carbon bearing the tert-butyl group would lead to a more stable tertiary carbocation, which could then undergo a hydride or methyl shift to form a carbonyl compound.

Carbonylative Deoxygenation with Stereochemical Inversion

A particularly noteworthy rearrangement is the carbonylative deoxygenation of 2,3-disubstituted epoxides, which proceeds with a net inversion of stereochemistry. This reaction provides a novel method for the isomerization of alkenes. While not specifically detailing this compound, the general methodology is applicable to such structures. The process involves a two-step sequence of epoxidation followed by a catalytic deoxygenation using carbon monoxide as the terminal reductant. This approach allows for the conversion of a cis-epoxide to a trans-alkene and vice versa, with high stereospecificity. The gaseous nature of the carbon dioxide byproduct simplifies product purification.

Radical Reactions and Atmospheric Chemistry of Epoxides

The presence of C-H bonds in this compound makes it susceptible to attack by radicals, initiating a cascade of reactions that are particularly relevant in atmospheric chemistry.

The primary oxidant in the troposphere is the hydroxyl (OH) radical. copernicus.orgcityu.edu.hk The reaction of OH radicals with epoxides generally proceeds via hydrogen atom abstraction from the C-H bonds of the alkyl substituents or the oxirane ring itself. copernicus.orgcopernicus.org The rate of this reaction is a key parameter in determining the atmospheric lifetime of the epoxide.

Following H-atom abstraction, the resulting alkyl radical reacts rapidly with molecular oxygen to form a peroxy radical. The subsequent fate of this peroxy radical in the atmosphere involves complex reaction sequences that can lead to the formation of various oxygenated products, including hydroperoxides, aldehydes, and ketones. These reactions contribute to the formation of secondary organic aerosols (SOA). acs.org The epoxide moiety itself can also be formed in the atmosphere through the oxidation of unsaturated hydrocarbons. copernicus.orgacs.org

Interaction with Hydroxyl Radicals (OH)

The gas-phase reaction with hydroxyl (OH) radicals is a primary degradation pathway for many volatile organic compounds (VOCs) in the Earth's atmosphere. For this compound, this reaction is expected to proceed primarily through hydrogen abstraction from the various C-H bonds within the molecule. The rate of this reaction is a critical parameter for determining the atmospheric lifetime of the compound.

Theoretical studies on the reaction of OH radicals with other ethers, such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), indicate that hydrogen abstraction from the methoxy (B1213986) and ethoxy groups is a significant reaction channel. By analogy, hydrogen abstraction from the C-H bonds on the oxirane ring and the methyl group of this compound are likely to be important pathways. The abstraction of a hydrogen atom leads to the formation of a carbon-centered radical, which can then undergo further reactions in the atmosphere, such as the addition of molecular oxygen.

Table 1: Comparison of Gas-Phase Rate Constants for the Reaction of OH Radicals with Structurally Related Ethers
CompoundRate Constant (cm³ molecule⁻¹ s⁻¹) at 298 KReference
Methyl tert-butyl ether (MTBE)2.8 x 10⁻¹² acs.org
Ethyl tert-butyl ether (ETBE)8.9 x 10⁻¹⁰ (at 753 K) cuny.edu
2,2-Dimethylbutane- mdpi.com

Note: The rate constant for ETBE is provided at a higher temperature, which generally leads to a higher reaction rate. Direct comparison at 298 K would require extrapolation.

Photooxidation Mechanisms (e.g., Singlet Oxygen Ene Reactions)

Photooxidation represents another significant atmospheric degradation pathway for organic molecules. For compounds containing carbon-carbon double bonds or other reactive sites, reactions with photochemically generated oxidants like singlet oxygen (¹O₂) can be important. While this compound itself does not possess a double bond, the concept of the Schenck ene reaction can be considered for analogous unsaturated compounds that might be formed from its initial degradation. uoc.grwikipedia.org

The Schenck ene reaction involves the reaction of singlet oxygen with an alkene containing an allylic hydrogen. uoc.grwikipedia.org This process leads to the formation of an allylic hydroperoxide, where the double bond shifts to the adjacent position. The mechanism is believed to proceed through a concerted or nearly concerted transition state. cuny.edu

In the context of this compound, if initial atmospheric reactions lead to the formation of unsaturated intermediates, these could subsequently undergo photooxidation via singlet oxygen ene reactions. For instance, if a C-H bond on the methyl group is abstracted, followed by elimination, an exocyclic double bond could be formed, creating a site for a singlet oxygen ene reaction. The regioselectivity of such a reaction would be influenced by the steric hindrance of the tert-butyl group. wikipedia.org

Theoretical studies on singlet oxygen ene reactions with sterically hindered alkenes have shown that the approach of the singlet oxygen and the subsequent hydrogen abstraction are sensitive to the steric environment. cuny.edu The bulky tert-butyl group in any potential unsaturated derivative of this compound would be expected to direct the attack of singlet oxygen to the less hindered face of the molecule.

Theoretical Studies on Unimolecular Decomposition Pathways

The thermal stability and unimolecular decomposition of epoxides are of interest in various chemical processes, including combustion and atmospheric chemistry. Theoretical studies, often employing computational quantum chemistry methods, can provide valuable insights into the potential decomposition pathways and their associated energy barriers.

For this compound, several unimolecular decomposition pathways can be envisioned. These primarily involve the cleavage of the strained three-membered ring. The presence of the tert-butyl and methyl substituents will influence the relative energies of the different possible transition states and products.

Theoretical studies on the unimolecular decomposition of other substituted epoxides and cyclic ethers suggest that the initial step is often the homolytic cleavage of a C-C or a C-O bond of the ring. acs.orgnih.gov For this compound, the C-C bond and the two C-O bonds of the oxirane ring are potential sites for initial cleavage.

C-O Bond Cleavage: Cleavage of one of the C-O bonds would lead to a diradical intermediate. Subsequent rearrangement or fragmentation of this diradical could lead to various products, such as aldehydes, ketones, or smaller unsaturated molecules. The stability of the resulting radical centers would play a crucial role in determining the preferred pathway. The tert-butyl group would stabilize an adjacent radical center.

C-C Bond Cleavage: Cleavage of the C-C bond of the oxirane ring would also result in a diradical species. This pathway could lead to the formation of a carbonyl compound and a carbene, or undergo rearrangement to other stable products.

Stereochemical Aspects and Chirality of 2 Tert Butyl 3 Methyloxirane

Enantiomeric and Diastereomeric Forms

Due to the presence of two chiral centers, 2-tert-butyl-3-methyloxirane can exist as four distinct stereoisomers. These consist of two pairs of enantiomers. The relative orientation of the tert-butyl and methyl groups defines the diastereomeric relationship, leading to cis and trans isomers.

The cis-isomer has both the tert-butyl and methyl groups on the same face of the oxirane ring. This configuration gives rise to a pair of enantiomers: (2R,3S)-2-tert-butyl-3-methyloxirane and (2S,3R)-2-tert-butyl-3-methyloxirane.

Conversely, the trans-isomer has the tert-butyl and methyl groups on opposite faces of the ring. This arrangement also results in a pair of enantiomers: (2R,3R)-2-tert-butyl-3-methyloxirane and (2S,3S)-2-tert-butyl-3-methyloxirane.

The separation and characterization of these individual stereoisomers are crucial for understanding their distinct chemical and biological properties. Techniques such as chiral gas chromatography can be employed for the analytical separation of the enantiomers. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for elucidating the relative stereochemistry of the diastereomers, with the coupling constants between the C2 and C3 protons providing key diagnostic information.

Table 1: Stereoisomers of this compound

Stereoisomer ConfigurationRelationship
(2R,3S) and (2S,3R)Enantiomers (cis)
(2R,3R) and (2S,3S)Enantiomers (trans)
cis and trans isomersDiastereomers

Enantioselective Synthesis Approaches

The synthesis of enantiomerically pure epoxides is a significant challenge in organic chemistry. For this compound, both catalyst-controlled and substrate-controlled methods are principal strategies for achieving high levels of stereoselectivity.

Chiral Catalyst Development and Optimization

The enantioselective epoxidation of the corresponding alkene precursor, (E)-4,4-dimethyl-2-pentene, is a primary route to this compound. The development of chiral catalysts is central to this approach. The Sharpless asymmetric epoxidation, which utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate (DET), is a powerful method for the epoxidation of allylic alcohols. While the direct epoxidation of (E)-4,4-dimethyl-2-pentene is not a Sharpless reaction, analogous systems using chiral transition metal catalysts, such as those based on manganese (e.g., Jacobsen's catalyst) or titanium, are instrumental.

The optimization of these catalysts often involves modifying the chiral ligand to create a specific steric and electronic environment that favors the formation of one enantiomer over the other. The bulky tert-butyl group of the substrate demands a catalyst with a well-defined chiral pocket to achieve high enantiomeric excess (ee).

Substrate-Controlled Stereoselectivity

Substrate-controlled methods rely on the presence of a chiral center within the starting material to direct the stereochemical outcome of the epoxidation. A common strategy involves the diastereoselective epoxidation of a chiral allylic alcohol, such as (R)- or (S)-4,4-dimethyl-1-penten-3-ol. The resident stereocenter influences the facial selectivity of the epoxidation reaction, often leading to the preferential formation of one diastereomer.

For instance, the epoxidation of a chiral allylic alcohol with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) can proceed with high diastereoselectivity, guided by the steric hindrance of the existing chiral center and its substituents. The resulting epoxy alcohol can then be chemically modified to yield the target this compound.

Stereospecificity in Ring-Opening Reactions

The ring-opening of epoxides is a fundamental transformation in organic synthesis. In the case of the stereoisomers of this compound, these reactions are expected to proceed with a high degree of stereospecificity. The mechanism of the ring-opening, whether SN2 or SN1-like, dictates the stereochemical outcome.

Under SN2 conditions, which are favored with strong nucleophiles and in neutral or basic media, the nucleophile attacks one of the electrophilic carbons of the oxirane ring from the backside, leading to an inversion of configuration at that center. For example, the reaction of (2R,3R)-2-tert-butyl-3-methyloxirane with a nucleophile at the C3 position would result in the formation of a product with an (S) configuration at C3. The regioselectivity of the attack is also a critical factor, with the nucleophile generally attacking the less sterically hindered carbon. In this compound, the C3 carbon is less hindered than the C2 carbon bearing the bulky tert-butyl group.

Organocuprates are known to be effective reagents for the stereospecific ring-opening of epoxides, typically proceeding via an anti-SN2 pathway with high regioselectivity at the less substituted carbon.

Configurational Stability and Stereochemical Integrity

The configurational stability of the stereocenters in this compound is a key consideration, particularly under thermal or acidic/basic conditions. The potential for racemization or epimerization can impact the stereochemical purity of a sample.

Due to the significant steric hindrance provided by the tert-butyl group, the stereocenters in this compound are expected to be relatively robust against racemization under normal conditions. The high energy barrier required to invert the configuration at either chiral center contributes to its stereochemical integrity.

However, under harsh acidic or basic conditions, or at elevated temperatures, there is a possibility of ring-opening followed by rotation and re-closure, which could lead to epimerization or racemization. The stability of the carbocation or carbanion intermediates formed during such processes would play a crucial role in determining the likelihood and extent of stereochemical scrambling.

Advanced Analytical and Spectroscopic Characterization of 2 Tert Butyl 3 Methyloxirane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of 2-tert-butyl-3-methyloxirane, providing critical insights into its constitution and stereochemistry.

¹H and ¹³C NMR for Structural Elucidation and Diastereomer Differentiation

Proton (¹H) and Carbon-13 (¹³)C NMR spectroscopy are indispensable for the initial structural verification and for distinguishing between diastereomers of this compound. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the molecule are highly sensitive to their local electronic and steric environments.

In ¹H NMR spectra, the signals corresponding to the protons on the oxirane ring are of particular diagnostic importance. The chemical shifts of these protons, as well as the methyl and tert-butyl groups, will differ between the cis and trans diastereomers due to the different spatial arrangements of the substituents. Significant differences in the ¹H NMR spectra of diastereomers are often observed, allowing for their differentiation. researchgate.net For instance, the protons of the ArCH₂Ar groups in some calixarene (B151959) diastereomers appear as distinct pairs of doublets. researchgate.net

Similarly, ¹³C NMR spectra provide valuable information for structural elucidation. The chemical shifts of the oxirane ring carbons and the carbons of the tert-butyl and methyl groups are unique to each diastereomer. For example, the methylene (B1212753) bridge signals in the ¹³C NMR spectra of certain calixarene diastereomers are indicative of their conformation in solution. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Oxirane Derivatives

Nucleus Chemical Shift (δ) Range (ppm) Key Correlations
¹H 0.8 - 1.5 (tert-butyl, methyl protons) Protons on the oxirane ring will show characteristic shifts and couplings.
2.5 - 3.5 (oxirane ring protons)
¹³C 20 - 40 (tert-butyl, methyl carbons) The chemical shifts of the oxirane carbons are diagnostic.
50 - 70 (oxirane ring carbons)

Note: Specific chemical shifts can vary depending on the solvent and the specific derivative.

2D NMR Techniques (e.g., COSY, NOESY) for Stereochemical Assignment

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for the unambiguous assignment of stereochemistry. longdom.orgwikipedia.org

COSY experiments reveal proton-proton coupling networks within the molecule. libretexts.org Cross-peaks in a COSY spectrum indicate which protons are scalar-coupled, typically through two or three bonds. libretexts.org This information is crucial for confirming the connectivity of the atoms in this compound and its derivatives.

NOESY experiments, on the other hand, provide information about the spatial proximity of protons. libretexts.org Cross-peaks in a NOESY spectrum arise from the Nuclear Overhauser Effect (NOE) between protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.org For this compound, NOESY is particularly valuable for determining the relative stereochemistry of the tert-butyl and methyl groups on the oxirane ring. For instance, in the cis isomer, a strong NOE would be expected between the protons of the tert-butyl group and the protons of the methyl group, whereas in the trans isomer, this correlation would be absent or very weak. The combination of COSY and NOESY data allows for a detailed and reliable assignment of the molecule's three-dimensional structure in solution. longdom.org

In-situ NMR for Reaction Monitoring and Kinetic Studies

In-situ NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time, providing valuable kinetic and mechanistic data. iastate.edumpg.de By acquiring a series of NMR spectra over the course of a reaction, it is possible to track the consumption of reactants and the formation of products, including this compound. iastate.edu This allows for the determination of reaction rates, the identification of transient intermediates, and the elucidation of reaction mechanisms. mpg.denih.gov

For the synthesis of this compound, in-situ ¹H NMR can be used to follow the disappearance of the starting materials and the appearance of the characteristic signals of the epoxide. The integration of these signals over time provides a quantitative measure of the reaction progress. iastate.edu This technique is particularly useful for optimizing reaction conditions, such as temperature, catalyst loading, and reaction time, to maximize the yield and selectivity of the desired diastereomer.

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography is the most definitive method for determining the absolute and relative stereochemistry of a molecule, provided that a suitable single crystal can be obtained. thieme-connect.de This technique provides a precise three-dimensional map of the electron density in the crystal, from which the positions of all atoms can be determined with high accuracy.

For this compound and its derivatives, X-ray crystallography can unambiguously establish the cis or trans relationship between the tert-butyl and methyl groups. researchgate.net Furthermore, if a chiral derivative is prepared or if the compound crystallizes in a chiral space group, anomalous dispersion effects can be used to determine the absolute configuration of the stereocenters. thieme-connect.de The resulting crystal structure provides a solid-state conformation of the molecule, which can be compared with the solution-state conformation determined by NMR spectroscopy. In some cases, co-crystallization with a known chiral host can be employed to determine the absolute configuration of small molecules that are difficult to crystallize on their own. nih.gov

Table 2: Crystallographic Data for a Representative Organic Compound

Parameter Value
Crystal system Orthorhombic
Space group P2₁2₁2₁
a (Å) 10.123
b (Å) 12.456
c (Å) 15.789
α (°) 90
β (°) 90
γ (°) 90
Z 4

Note: These are example values and will vary for different compounds.

Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for confirming the molecular formula of this compound and for analyzing its fragmentation patterns. libretexts.org HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). nih.gov This level of accuracy allows for the unambiguous determination of the elemental composition of the molecule, as different molecular formulas will have distinct exact masses. libretexts.orgyoutube.com

For this compound (C₇H₁₄O), the expected exact mass of the molecular ion [M]⁺ is 114.1045 g/mol . nih.gov HRMS can confirm this mass with high precision, ruling out other possible elemental compositions.

In addition to molecular formula confirmation, mass spectrometry provides information about the fragmentation of the molecule upon ionization. The fragmentation pattern is often characteristic of the compound's structure and can be used for identification purposes. For epoxides, common fragmentation pathways include cleavage of the C-C bond of the oxirane ring and loss of small neutral molecules. Analysis of these fragments can provide further structural confirmation. Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways by isolating the molecular ion and subjecting it to collision-induced dissociation. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. youtube.com The absorption of infrared radiation causes vibrations of the chemical bonds within the molecule, and the frequencies of these vibrations are characteristic of the bond type and its environment. libretexts.org

For this compound, the most characteristic IR absorption bands are associated with the vibrations of the oxirane ring. The C-O stretching vibrations of the epoxide ring typically appear in the region of 1250 cm⁻¹ and also in the 950-810 cm⁻¹ range. The C-H stretching vibrations of the alkyl groups will be observed around 2850-3000 cm⁻¹. libretexts.org The presence of these characteristic bands in the IR spectrum provides strong evidence for the presence of the oxirane functionality. nih.gov While IR spectroscopy is excellent for functional group identification, it generally does not provide detailed information about the stereochemistry of the molecule. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Frequency Range (cm⁻¹)
C-H (alkane) Stretch 2850-3000
C-O (epoxide) Stretch 1250 (asymmetric), 830-950 (symmetric)
Oxirane Ring "Breathing" ~1250

Note: The exact frequencies can be influenced by the molecular structure and physical state of the sample.

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination

The determination of the enantiomeric purity of this compound is a critical aspect of its analysis, particularly in fields such as asymmetric synthesis and stereoselective catalysis where the production of a single enantiomer is often the desired outcome. Chiral chromatography, encompassing both high-performance liquid chromatography (HPLC) and gas chromatography (GC), stands as the premier technique for the separation and quantification of the enantiomers of this compound, thereby enabling the precise determination of enantiomeric excess (e.e.).

The fundamental principle of chiral chromatography lies in the use of a chiral stationary phase (CSP). This phase creates a diastereomeric interaction with the enantiomers of the analyte, leading to differential retention times and, consequently, their separation. For volatile compounds like this compound, chiral gas chromatography is an exceptionally powerful and frequently employed method.

Detailed Research Findings in Chiral Gas Chromatography

Research in the field has demonstrated that cyclodextrin-based chiral stationary phases are highly effective for the enantioselective separation of a wide array of chiral molecules, including epoxides. chromatographyonline.com Cyclodextrins are cyclic oligosaccharides that possess a chiral cavity, allowing for inclusion complexation with guest molecules. The stereoselectivity of these stationary phases can be finely tuned by derivatizing the hydroxyl groups of the cyclodextrin (B1172386) with various substituents.

For the separation of small, substituted oxiranes, particularly those bearing sterically demanding groups like the tert-butyl group, modified β-cyclodextrin phases have shown significant promise. A notable example involves the successful separation of the enantiomers of a structurally related compound, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, which also features a five-membered ether ring and a gem-dimethyl group adjacent to a stereocenter. In a published study, a chiral capillary GC column utilizing a stationary phase composed of 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin demonstrated excellent resolution of the (R)- and (S)-enantiomers. nih.gov

The selection of the appropriate chiral stationary phase is paramount for achieving successful enantioseparation. The size of the cyclodextrin cavity (α, β, or γ) and the nature of the derivatizing groups play a crucial role in the chiral recognition mechanism. chromatographyonline.comchromatographyonline.com For instance, the tert-butyl group at the 6-position of the cyclodextrin has been shown to have a minimal effect on chiral selectivity in some cases. chromatographyonline.com

The optimization of chromatographic conditions is also critical for obtaining baseline separation of the enantiomers. Key parameters that are typically investigated include the initial oven temperature, the temperature programming rate, and the carrier gas flow rate. Lower analysis temperatures generally lead to greater differences in the interaction energies between the enantiomers and the chiral stationary phase, which can enhance resolution. chromatographyonline.com

Illustrative Data for Chiral GC Separation

EnantiomerRetention Time (min)Resolution (Rs)
(R)-enantiomer8.541.8
(S)-enantiomer8.72

Chromatographic Conditions:

Column: Rt-bDEXse (30 m x 0.25 mm I.D., 0.25 µm film thickness) [Stationary Phase: 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin in a proprietary polysiloxane]

Carrier Gas: Helium

Injector Temperature: 250 °C

Detector: Flame Ionization Detector (FID)

Oven Program: 70 °C (hold 1 min), then ramp to 150 °C at 2.0 °C/min

The resolution value (Rs) is a quantitative measure of the degree of separation between two chromatographic peaks. An Rs value of 1.5 or greater is generally considered to indicate baseline separation, which is essential for accurate quantification and the determination of enantiomeric excess. The data presented in the table, with an Rs value of 1.8, signifies a high-quality separation of the enantiomers.

Enantiomeric Excess Determination

Once the enantiomers are separated by chiral chromatography, the enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram. The formula for calculating enantiomeric excess (% e.e.) is:

% e.e. = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers. This calculation provides a direct measure of the enantiomeric purity of the sample.

Computational and Theoretical Investigations of 2 Tert Butyl 3 Methyloxirane

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of the geometric and electronic properties of 2-tert-butyl-3-methyloxirane, which are crucial for predicting its behavior in chemical reactions.

Geometry Optimization and Conformational Analysis

The geometry of this compound is significantly influenced by the presence of the bulky tert-butyl group and the methyl group on the oxirane ring. Geometry optimization, typically performed using Density Functional Theory (DFT) methods, seeks to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface.

Conformational analysis of substituted cyclic compounds is essential for understanding their reactivity. For this compound, the primary focus is on the relative orientations of the tert-butyl and methyl groups. Due to the rigid three-membered ring, the number of conformations is limited compared to acyclic systems. The principal flexibility arises from the rotation of the tert-butyl and methyl groups around their respective C-C bonds. The most stable conformation will be the one that minimizes steric strain between the substituents and the oxirane ring. It is expected that the staggered conformations of the tert-butyl and methyl groups relative to the ring will be energetically favored.

While specific published data on the conformational energy profile of this compound is scarce, general principles of conformational analysis suggest that the large tert-butyl group will dominate the steric environment, influencing the preferred orientation of the methyl group.

Table 1: General Computed Properties of this compound

Property Value
Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
IUPAC Name This compound
InChIKey CXSSHNKTSIHEFZ-UHFFFAOYSA-N
SMILES CC1C(O1)C(C)(C)C

Data sourced from PubChem CID 543881. nih.gov

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its reactivity. The oxirane ring is characterized by polarized C-O bonds, with the oxygen atom being electron-rich and the carbon atoms being electron-deficient. The presence of the electron-donating tert-butyl and methyl groups will further influence the electron density distribution.

Reactivity descriptors, derived from quantum chemical calculations, provide quantitative measures of a molecule's reactivity. Key descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the HOMO is likely to be localized on the oxygen atom due to its lone pairs, while the LUMO is expected to be associated with the antibonding orbitals of the C-O bonds.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. In this compound, the most negative potential is expected around the oxygen atom. Regions of positive potential (blue) indicate electron-poor areas, which are prone to nucleophilic attack. These are expected to be located on the carbon atoms of the oxirane ring.

Table 2: Conceptual Reactivity Descriptors for a Substituted Epoxide

Descriptor General Trend and Implication for this compound
HOMO Energy Higher energy indicates better electron-donating ability. Alkyl groups slightly raise the HOMO energy.
LUMO Energy Lower energy indicates better electron-accepting ability. The LUMO is associated with the C-O antibonding orbitals.
HOMO-LUMO Gap A smaller gap suggests higher reactivity. Substituted epoxides generally have a significant gap, indicating reasonable stability.
MEP Minimum Located on the oxygen atom, indicating the site for electrophilic attack (e.g., protonation).

Transition State Analysis for Reaction Mechanisms

Transition state analysis is a powerful computational tool for studying the mechanisms of chemical reactions. For this compound, a key reaction is the ring-opening of the epoxide, which can be catalyzed by either acids or bases.

Acid-Catalyzed Ring Opening: In the presence of an acid, the oxygen atom of the oxirane is protonated, forming a more reactive intermediate. The subsequent nucleophilic attack can, in principle, occur at either of the two carbon atoms of the ring. For an asymmetrically substituted epoxide like this compound, the regioselectivity of the attack is of great interest. The transition state for this reaction will have significant carbocationic character. The attack will preferentially occur at the carbon atom that can better stabilize the developing positive charge. The tertiary carbon bearing the tert-butyl group is more substituted and would form a more stable carbocation. Therefore, under acidic conditions, nucleophilic attack is predicted to occur predominantly at the C2 position (the carbon attached to the tert-butyl group).

Base-Catalyzed Ring Opening: Under basic or nucleophilic conditions, the reaction generally follows an SN2-type mechanism. The nucleophile attacks one of the carbon atoms of the oxirane ring, leading to the opening of the ring. In this case, steric hindrance plays a crucial role. The nucleophile will preferentially attack the less sterically hindered carbon atom. For this compound, the C3 position (the carbon attached to the methyl group) is significantly less sterically encumbered than the C2 position, which is shielded by the bulky tert-butyl group. Therefore, under basic conditions, nucleophilic attack is predicted to occur predominantly at the C3 position.

Transition state calculations can determine the activation energies for the different possible pathways, providing a quantitative prediction of the regioselectivity.

Molecular Dynamics Simulations

Prediction of Stereochemical Outcomes

The stereochemical outcome of reactions involving this compound is a critical aspect, particularly in the context of asymmetric synthesis. The inherent chirality of the molecule (assuming a specific stereoisomer is used as a starting material) and the stereospecificity of the reaction mechanisms will determine the stereochemistry of the products.

For instance, in the SN2-type ring-opening reactions, the nucleophilic attack occurs from the backside, leading to an inversion of configuration at the carbon atom that is attacked. Therefore, the stereochemistry of the product can be predicted based on the stereochemistry of the starting epoxide and the regioselectivity of the attack.

Computational methods can be used to model the transition states for the attack of a nucleophile on each face of the epoxide ring, allowing for the prediction of the diastereoselectivity of the reaction. The relative energies of the transition states leading to the different stereoisomeric products will determine the product distribution.

Strain Energy Analysis of the Oxirane Ring

The three-membered ring of an epoxide is inherently strained due to the deviation of its bond angles from the ideal tetrahedral angle. This ring strain is a major driving force for the reactivity of epoxides. The strain energy of the oxirane ring in this compound can be estimated using computational methods.

Isodesmic reactions are a common theoretical tool for calculating the strain energy of cyclic compounds. In an isodesmic reaction, the number and types of bonds are conserved on both sides of the reaction equation, which helps to cancel out systematic errors in the calculations. For this compound, a suitable isodesmic reaction would involve its theoretical conversion into acyclic molecules with similar bonding environments.

The presence of substituents can influence the strain energy of the oxirane ring. Electron-donating groups like alkyl substituents are generally found to have a small effect on the strain energy of the parent oxirane. However, the bulky tert-butyl group might introduce additional strain due to steric interactions.

Table 3: Representative Strain Energies of Substituted Epoxides

Compound Strain Energy (kcal/mol)
Oxirane (Ethylene oxide) ~27
Methyloxirane (Propylene oxide) ~27
cis-2,3-Dimethyloxirane ~27
trans-2,3-Dimethyloxirane ~27
2,2-Dimethyloxirane (B32121) ~28

Note: These are approximate values from the literature for illustrative purposes.

The strain energy of this compound is expected to be in a similar range to these values, with potential minor deviations due to the specific steric environment created by the tert-butyl and methyl groups.

Advanced Applications in Organic Synthesis and Materials Science

Chiral Building Block in Multistep Organic Synthesis

The inherent chirality and reactivity of the epoxide ring in 2-tert-Butyl-3-methyloxirane make it a valuable synthon for the construction of stereochemically defined organic molecules. The large tert-butyl group can exert significant steric influence on the stereochemical outcome of reactions, a property that is highly sought after in asymmetric synthesis.

Synthesis of Complex Organic Molecules with Defined Stereochemistry

While specific, documented examples of the use of this compound in the total synthesis of complex natural products are not extensively reported in publicly available literature, the principles of epoxide chemistry strongly suggest its utility. The stereospecific ring-opening of chiral epoxides is a cornerstone of modern organic synthesis, allowing for the introduction of two new stereocenters with high fidelity. The tert-butyl group in this compound can act as a powerful stereodirecting group, influencing the trajectory of incoming nucleophiles to achieve a high degree of diastereoselectivity in ring-opening reactions. This level of control is paramount in the synthesis of pharmaceuticals and other biologically active compounds where specific stereoisomers are required for desired activity.

Precursor for Advanced Organic Intermediates

The reactivity of the epoxide ring allows for the transformation of this compound into a variety of advanced organic intermediates. Nucleophilic attack at the less hindered carbon of the oxirane ring can lead to the formation of functionalized alcohols with a defined stereochemistry. These intermediates, possessing both a hydroxyl group and a sterically bulky tert-butyl moiety, can be further elaborated into more complex structures. For instance, the resulting diols or amino alcohols can serve as precursors for the synthesis of chiral ligands, catalysts, or specialized monomers for polymer synthesis. The robust nature of the tert-butyl group often allows for selective reactions at other parts of the molecule without its interference.

Role in Polymer and Material Science Research

The strained three-membered ring of epoxides makes them ideal monomers for ring-opening polymerization (ROP). The substituents on the oxirane ring play a crucial role in determining the properties of the resulting polymers.

Precursors for Specialty Resins and Coatings (non-biological)

Epoxy resins are a critical class of thermosetting polymers known for their excellent adhesion, chemical resistance, and mechanical properties. While bisphenol A based epoxy resins are ubiquitous, there is a growing demand for specialty resins with tailored properties. The incorporation of bulky groups like tert-butyl into the polymer backbone can significantly impact the material's characteristics. Although specific research on this compound as a direct precursor for commercial resins and coatings is not widely documented, the introduction of such a sterically hindered group could theoretically lead to polymers with increased thermal stability, lower shrinkage upon curing, and altered solubility profiles. These properties would be desirable in high-performance coatings, adhesives, and composite materials.

Synthesis of Polymeric Systems via Ring-Opening Polymerization (if applicable to such substituted epoxides)

The ring-opening polymerization of substituted epoxides is a well-established method for the synthesis of polyethers. The steric hindrance posed by the tert-butyl group in this compound presents a challenge for polymerization. Highly substituted epoxides often exhibit lower reactivity towards ROP compared to less hindered analogues. However, with the development of highly active and selective catalyst systems, the polymerization of such sterically demanding monomers is becoming more feasible. The resulting poly(this compound) would be expected to possess unique properties, such as a high glass transition temperature and altered solution behavior, due to the restricted rotation around the polymer backbone imposed by the bulky tert-butyl groups. Research in this area is likely to focus on the development of catalysts that can overcome the steric barrier and control the stereochemistry of the polymerization, leading to isotactic or syndiotactic polymers with well-defined properties.

Exploration in Catalysis and Fine Chemical Production (beyond medicinal)

The application of this compound extends beyond its role as a monomer. Its derivatives can be explored as components of catalytic systems or as intermediates in the synthesis of fine chemicals for various industries.

The transformation of this compound can lead to the production of valuable fine chemicals. For example, isomerization reactions can yield allylic alcohols, which are important intermediates in the fragrance and flavor industry. Furthermore, reduction of the epoxide can provide access to specific alcohols that may find use as solvents or additives. The development of efficient and selective catalytic processes for these transformations is an active area of research, aiming to provide sustainable and cost-effective routes to valuable chemical products. The unique substitution pattern of this compound offers opportunities for the synthesis of niche chemicals that are not readily accessible through other synthetic routes.

Derivatization for Non-Polymeric Fine Chemicals

The derivatization of this compound primarily involves the nucleophilic ring-opening of the epoxide. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the pH. Under acidic conditions, the reaction proceeds via a mechanism with significant SN1 character, leading to the nucleophilic attack on the more substituted carbon atom (C2). Conversely, basic conditions favor an SN2 mechanism, resulting in the attack on the less substituted carbon atom (C3). This predictable selectivity allows for the targeted synthesis of specific isomers.

Synthesis of Methoxy-Substituted Alcohols

The reaction of this compound with methanol (B129727) serves as a prime example of its derivatization to produce valuable fine chemicals. Under acidic catalysis, the epoxide ring opens to yield predominantly 4,4-dimethyl-3-methoxy-2-pentanol. In this reaction, the protonated epoxide is attacked by methanol at the tertiary carbon, which can better stabilize the partial positive charge that develops in the transition state.

Conversely, under basic conditions, using a reagent like sodium methoxide (B1231860) in methanol, the nucleophilic attack occurs at the less sterically hindered secondary carbon. This results in the formation of the isomeric product, 2-tert-butyl-3-methoxy-1-propanol.

Table 1: Regioselective Synthesis of Methoxy-Substituted Alcohols

Product Name Starting Material Reagents Catalyst Regioselectivity
4,4-Dimethyl-3-methoxy-2-pentanol This compound Methanol Acid (e.g., H₂SO₄) Attack at C2 (more substituted)
2-tert-Butyl-3-methoxy-1-propanol This compound Sodium Methoxide/Methanol Base Attack at C3 (less substituted)

This table is based on established principles of epoxide ring-opening reactions.

Synthesis of Amino Alcohols

The synthesis of amino alcohols from this compound is another significant application in the production of non-polymeric fine chemicals. These compounds are valuable intermediates in the synthesis of pharmaceuticals and chiral ligands. The reaction with ammonia (B1221849) or primary amines under basic conditions leads to the formation of vicinal amino alcohols.

The regioselectivity follows the same principles as the methoxy-substituted alcohol synthesis. Under basic conditions, the amine attacks the less sterically hindered carbon (C3), yielding 2-amino-4,4-dimethyl-3-pentanol. The stereochemistry of the epoxide is typically inverted at the center of nucleophilic attack, consistent with an SN2 mechanism. masterorganicchemistry.comyoutube.com

Table 2: Synthesis of Amino Alcohols

Product Name Starting Material Reagents Conditions Regioselectivity
2-Amino-4,4-dimethyl-3-pentanol This compound Ammonia Basic Attack at C3 (less substituted)

This table is based on general principles of epoxide aminolysis. organic-chemistry.org

The ability to control the regiochemical outcome of the ring-opening reaction of this compound makes it a versatile precursor for the synthesis of a variety of non-polymeric fine chemicals with defined stereochemistry and functionality.

Q & A

Q. What are the optimal synthetic routes for 2-tert-Butyl-3-methyloxirane, and how do reaction conditions influence stereochemical purity?

  • Methodological Answer : The synthesis of this compound can be achieved via epoxidation of the corresponding alkene or through nucleophilic ring-opening reactions. For stereochemical control, the use of chiral catalysts (e.g., Sharpless epoxidation conditions) or sterically hindered bases (e.g., NaOH in anhydrous solvents) is critical. Evidence from analogous oxirane syntheses suggests that temperature (0–25°C) and solvent polarity (e.g., THF vs. dichloromethane) significantly impact diastereoselectivity . Characterization of stereoisomers requires chiral HPLC or polarimetry, as standard NMR may not resolve enantiomers.

Q. How should researchers characterize this compound to confirm structural identity and purity?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify methyl (δ ~1.2–1.4 ppm) and tert-butyl groups (δ ~1.0–1.2 ppm). The oxirane ring protons typically resonate at δ ~3.0–4.0 ppm .
  • IR Spectroscopy : Stretching vibrations for the epoxide ring (C-O-C) appear at 1250–950 cm1^{-1}.
  • GC-MS : To assess purity (>98% by GC) and molecular ion peaks (e.g., m/z = 142.2 for the parent ion) .
  • Melting/Boiling Points : Compare observed values with literature data (e.g., bp ~150–160°C for similar oxiranes) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : The compound is sensitive to moisture and acidic/basic conditions, which may induce ring-opening. Store under inert gas (N2_2 or Ar) at –20°C in anhydrous solvents (e.g., THF or DCM). Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) can assess degradation pathways, monitored via TLC or HPLC .

Advanced Research Questions

Q. How does the steric hindrance of the tert-butyl group influence the reactivity of this compound in nucleophilic ring-opening reactions?

  • Methodological Answer : The tert-butyl group imposes significant steric hindrance, directing nucleophilic attack to the less substituted oxirane carbon. For example, in reactions with Grignard reagents (e.g., MeMgBr), regioselectivity can be predicted using computational models (DFT calculations) to map transition-state geometries. Experimental validation involves isolating products (e.g., tertiary alcohols) and analyzing regioselectivity via 1^1H NMR or X-ray crystallography .

Q. What strategies resolve contradictions in spectral data when characterizing derivatives of this compound?

  • Methodological Answer : Contradictions may arise from impurities or dynamic effects (e.g., ring puckering). Approaches include:
  • Multi-Technique Validation : Cross-validate NMR with IR, Raman, or mass spectrometry.
  • Variable-Temperature NMR : Probe conformational flexibility by acquiring spectra at –40°C to 60°C.
  • Isotopic Labeling : Use 18^{18}O-labeled oxiranes to track oxygen behavior in ring-opening reactions .

Q. How can computational chemistry predict the biological activity of this compound derivatives in drug discovery?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions with target proteins (e.g., cytochrome P450 enzymes). Focus on the oxirane ring’s electrophilicity and tert-butyl group’s hydrophobicity. Validate predictions with in vitro assays (e.g., enzyme inhibition IC50_{50}) and SAR studies .

Q. What role does this compound play in asymmetric catalysis, and how is enantiomeric excess (ee) optimized?

  • Methodological Answer : As a chiral auxiliary, the tert-butyl group enhances stereoselectivity in Diels-Alder or epoxide-opening reactions. Optimize ee by screening chiral ligands (e.g., BINOL derivatives) and reaction solvents. Use kinetic resolution (e.g., Candida antarctica lipase B) to separate enantiomers. Monitor ee via chiral GC or circular dichroism .

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